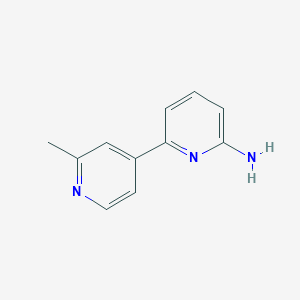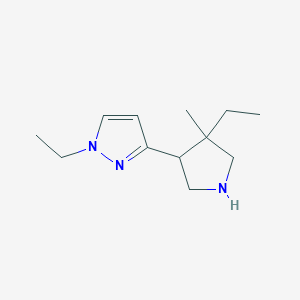![molecular formula C13H17NO B13205363 2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)
2-{6-Azaspiro[3.4]octan-8-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-Azaspiro[34]octan-8-yl}phenol is a chemical compound characterized by a spirocyclic structure, which includes a phenol group and an azaspiro octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Azaspiro[3.4]octan-8-yl}phenol can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{6-Azaspiro[3.4]octan-8-yl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phenol group and the azaspiro moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can lead to the formation of cyclohexanol derivatives .
Scientific Research Applications
2-{6-Azaspiro[3.4]octan-8-yl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{6-Azaspiro[3.4]octan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the azaspiro moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-{6-Azaspiro[3.4]octan-8-yl}methanol: Similar in structure but with a methanol group instead of a phenol group.
2-{6-Azaspiro[3.4]octan-8-yl}acetate: Contains an acetate group, offering different reactivity and applications.
Uniqueness
2-{6-Azaspiro[3.4]octan-8-yl}phenol is unique due to the presence of both a phenol group and an azaspiro moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(6-azaspiro[3.4]octan-8-yl)phenol |
InChI |
InChI=1S/C13H17NO/c15-12-5-2-1-4-10(12)11-8-14-9-13(11)6-3-7-13/h1-2,4-5,11,14-15H,3,6-9H2 |
InChI Key |
PINXMZDRIKYQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



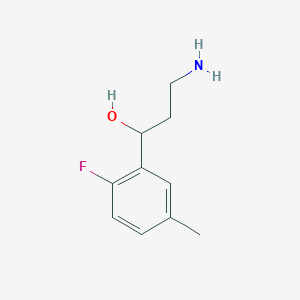
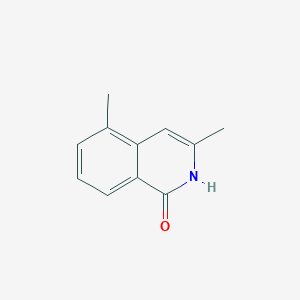
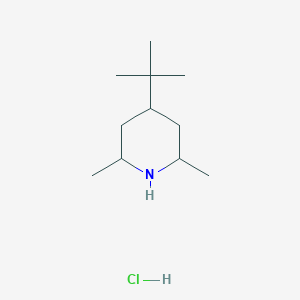
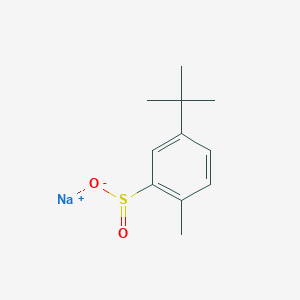
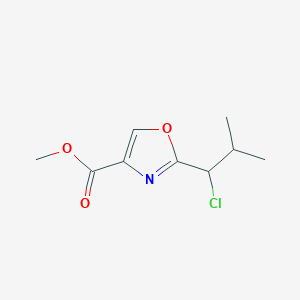
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)

![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)
